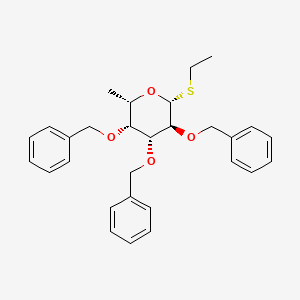

ethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside

Vue d'ensemble

Description

ethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside is a complex organic compound characterized by its unique stereochemistry and functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of hydroxyl groups, introduction of the ethylthio group, and benzylation of the hydroxyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

ethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the ethylthio group or to modify the benzyl groups.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution of the benzyl groups can introduce new functional groups.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features three benzyl groups attached to the 2, 3, and 4 positions of the fucose sugar, with a thio linkage at the anomeric position. This structure enhances its stability and reactivity compared to standard glycosides. The synthesis typically involves:

- Starting Material : L-Fucose

- Key Steps :

- Protection of hydroxyl groups using benzyl groups.

- Formation of the thio-glycoside via thiol activation.

- Deprotection to yield the final product.

Synthetic Chemistry

Ethyl 2,3,4-tri-o-benzyl-1-thio-beta-L-fucopyranoside serves as a versatile building block in the synthesis of complex carbohydrates. It enables chemists to create various glycosides and oligosaccharides, facilitating advancements in carbohydrate chemistry.

Biochemical Research

The compound is instrumental in studying carbohydrate-protein interactions. Understanding how sugars influence biological processes is crucial for drug design and development. This compound is used to explore these interactions, providing insights into cellular signaling and immune responses.

Pharmaceutical Development

In pharmacology, this compound plays a role in developing glycosylated drugs. Glycosylation can enhance the efficacy and stability of therapeutic agents, making this compound a key component in drug formulation strategies.

Anticoagulant Activity

Research indicates that derivatives of fucose can exhibit anticoagulant properties. This compound may mimic these activities due to its structural similarities to naturally occurring fucoidans found in brown seaweeds. Studies have shown that it can inhibit thrombin and factor Xa, leading to anticoagulant effects .

Anti-inflammatory Effects

In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines and modulate immune responses by affecting macrophage activity. This property is particularly relevant for conditions like arthritis and other inflammatory diseases .

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial activity against certain pathogens. Its mechanism could involve disruption of bacterial cell walls or interference with biofilm formation .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed for this compound compared to other fucose derivatives:

| Compound Name | Anticoagulant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | High | Low |

| Fucoidan from Fucus vesiculosus | High | Moderate | Moderate |

| Other Fucose Derivatives | Low | High | Moderate |

Case Studies and Research Findings

Several studies have explored the biological activity of fucose derivatives:

- Anticoagulant Activity Study : A study published in Organic & Biomolecular Chemistry examined various fucoidan derivatives and their effects on coagulation pathways. Modifications at the anomeric position significantly influenced anticoagulant potency .

- Anti-inflammatory Mechanisms : Research highlighted in Biomedicine & Pharmacotherapy detailed how fucose derivatives could modulate inflammatory responses through NF-kB pathway inhibition. This compound was included in assays demonstrating reduced levels of TNF-alpha in stimulated macrophages .

Mécanisme D'action

The mechanism of action of ethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside involves its interaction with specific molecular targets and pathways. The ethylthio group and benzyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2R,3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(methylthio)-6-methyltetrahydro-2H-pyran

- (2R,3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(propylthio)-6-methyltetrahydro-2H-pyran

- (2R,3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(butylthio)-6-methyltetrahydro-2H-pyran

Uniqueness

The uniqueness of ethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside lies in its specific stereochemistry and the presence of the ethylthio group

Activité Biologique

Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound is a thio-glycoside of L-fucose, a sugar that plays significant roles in various biological processes, including cell signaling and immune responses. The following sections provide an in-depth exploration of its biological activities, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The structure of this compound features three benzyl groups attached to the 2, 3, and 4 positions of the fucose sugar. The thio linkage at the anomeric position (1) enhances its stability and reactivity compared to standard glycosides. The synthesis typically involves the use of thioglycosides as intermediates, which can be derived from L-fucose through various protective group strategies.

Synthesis Overview

- Starting Material : L-Fucose

- Key Steps :

- Protection of hydroxyl groups using benzyl groups.

- Formation of the thio-glycoside via thiol activation.

- Deprotection to yield the final product.

Biological Activities

This compound exhibits several notable biological activities:

1. Anticoagulant Activity

Research indicates that fucoidan derivatives can exhibit anticoagulant properties. This compound may mimic some of these activities due to its structural similarity to naturally occurring fucoidans found in brown seaweeds. Studies have shown that sulfated polysaccharides derived from fucose can inhibit thrombin and factor Xa, leading to anticoagulant effects .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses by affecting macrophage activity. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .

3. Antimicrobial Properties

Preliminary studies have indicated that this compound may possess antimicrobial activity against certain pathogens. Its mechanism may involve disruption of bacterial cell walls or interference with biofilm formation .

Case Studies and Research Findings

Several studies have explored the biological activity of fucose derivatives, including this compound:

- Study on Anticoagulant Activity : A study published in Organic & Biomolecular Chemistry examined various fucoidan derivatives and their effects on coagulation pathways. It was found that modifications at the anomeric position significantly influence anticoagulant potency .

- Anti-inflammatory Mechanisms : Research highlighted in Biomedicine & Pharmacotherapy detailed how fucose derivatives could modulate inflammatory responses through NF-kB pathway inhibition. This compound was included in assays demonstrating reduced levels of TNF-alpha in stimulated macrophages .

Comparative Analysis of Biological Activities

The table below summarizes the biological activities observed for this compound compared to other fucose derivatives:

| Compound Name | Anticoagulant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | High | Low |

| Fucoidan from Fucus vesiculosus | High | Moderate | Moderate |

| Mthis compound | Low | High | Moderate |

Propriétés

IUPAC Name |

(2R,3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O4S/c1-3-34-29-28(32-21-25-17-11-6-12-18-25)27(31-20-24-15-9-5-10-16-24)26(22(2)33-29)30-19-23-13-7-4-8-14-23/h4-18,22,26-29H,3,19-21H2,1-2H3/t22-,26+,27+,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVKVTBAQRMTEH-DQPHOHOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447494 | |

| Record name | (2R,3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99409-34-4 | |

| Record name | Ethyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99409-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,3,4-tri-O-benzyl-b-L-thiofucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.249.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.